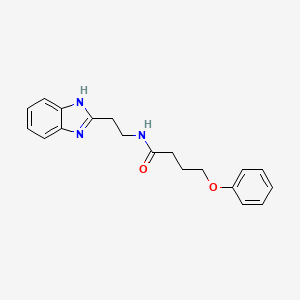
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzimidazole ring acts as a nucleophile
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to proteins and enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interact with DNA, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2-methylphenoxy)acetamide
- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2,6-dimethylphenoxy)acetamide .
Uniqueness
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxybutanamide group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenoxybutanamide |
InChI |
InChI=1S/C19H21N3O2/c23-19(11-6-14-24-15-7-2-1-3-8-15)20-13-12-18-21-16-9-4-5-10-17(16)22-18/h1-5,7-10H,6,11-14H2,(H,20,23)(H,21,22) |
Clé InChI |
LUSUAYJHHKHCTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Solubilité |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


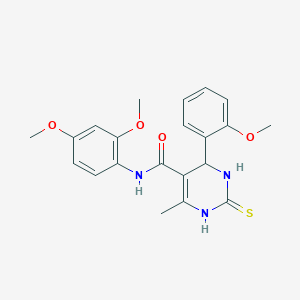
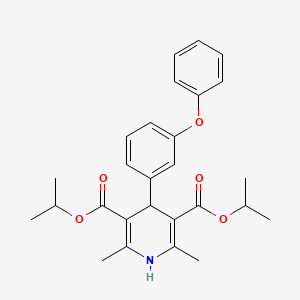
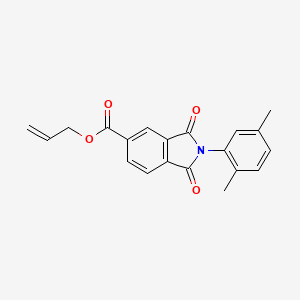
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}urea](/img/structure/B11624133.png)
![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide](/img/structure/B11624145.png)
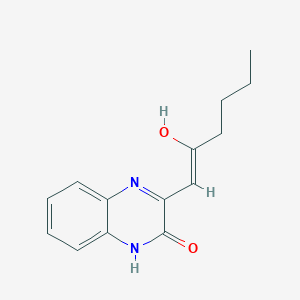
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B11624166.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11624167.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide](/img/structure/B11624174.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624181.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624184.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B11624208.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11624215.png)
![4-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11624216.png)
